molecular formula C5H6ClN3 B048751 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride CAS No. 120747-86-6

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

Cat. No. B048751
CAS RN: 120747-86-6
M. Wt: 143.57 g/mol
InChI Key: BUKSRQOZLANPFI-UHFFFAOYSA-N
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Description

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, also known as 5-chloro-2-amino-pyrimidine hydrochloride, is an organic compound that is used in a wide range of scientific research applications. It is a white, crystalline solid that can be synthesized in a laboratory through a variety of methods. This compound has been studied extensively, and its biochemical and physiological effects have been well documented. In

Scientific Research Applications

Pyrimidine Derivatives and Molecular Recognition

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is linked to the study of pyrimidine derivatives, crucial in biology and medicine. Pyrimidines, including variants of this compound, are vital in DNA and play a significant role in the molecular recognition processes essential for pharmaceuticals. Their hydrogen bonding characteristics are particularly noteworthy for understanding drug actions (Rajam et al., 2017).

Synthesis and Antibacterial Applications

Research has shown the successful synthesis of certain pyrimidine derivatives using this compound-related compounds. These synthesized compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria (Deshmukh et al., 2009), (Etemadi et al., 2016).

Development of Novel Pyrimidine Derivatives

Innovative pyrimidine derivatives have been synthesized, exploring the versatility of pyrimidine chemistry. These novel derivatives show potential for further biological and medicinal applications (Bakhite et al., 2005), (Wang & Neidlein, 1998).

Binding to Biological Macromolecules

Studies indicate that derivatives of this compound can bind to biological macromolecules. This binding characteristic is vital for understanding the interaction of these compounds within biological systems, especially in the context of drug development (Nishigaki & Tanaka, 1985).

Cocrystal Design

In the field of crystallography, this compound-related compounds are used to design cocrystals. This research is crucial for understanding the molecular structure and potential applications of pyrimidine derivatives in various fields (Rajam et al., 2018).

properties

IUPAC Name

5-(chloromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSRQOZLANPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633581
Record name 5-(Chloromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120747-86-6
Record name 5-(Chloromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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